Bienvenue dans la boutique en ligne BenchChem!

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide

Structure-Activity Relationship Benzothiazole Pharmacology Target Selectivity

4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide (CAS 539807-79-9) is a synthetic small molecule (C₁₇H₁₆N₂OS, MW 296.39) comprising a benzothiazole core linked via a butanamide spacer to an N-phenyl group. It is cataloged as a rare chemical building block for early drug discovery, available from Sigma-Aldrich's AldrichCPR collection without vendor-supplied analytical data.

Molecular Formula C17H16N2OS
Molecular Weight 296.39
CAS No. 539807-79-9
Cat. No. B2953399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
CAS539807-79-9
Molecular FormulaC17H16N2OS
Molecular Weight296.39
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H16N2OS/c20-16(18-13-7-2-1-3-8-13)11-6-12-17-19-14-9-4-5-10-15(14)21-17/h1-5,7-10H,6,11-12H2,(H,18,20)
InChIKeyAECXGLIWULKBPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide (CAS 539807-79-9): Chemical Identity and Procurement Baseline


4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide (CAS 539807-79-9) is a synthetic small molecule (C₁₇H₁₆N₂OS, MW 296.39) comprising a benzothiazole core linked via a butanamide spacer to an N-phenyl group . It is cataloged as a rare chemical building block for early drug discovery, available from Sigma-Aldrich's AldrichCPR collection without vendor-supplied analytical data . The compound is structurally positioned at the intersection of benzothiazole-derived bioactive scaffolds and N-phenylbutanamide pharmacophores, both independently recognized in medicinal chemistry for anticonvulsant, ion-channel modulation, and enzyme inhibition activities [1].

Why 4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide Cannot Be Arbitrarily Replaced by In-Class Analogs


Benzothiazole-butanamide derivatives exhibit extreme sensitivity to N-substituent identity. In a systematic SAR study, replacing the N-phenyl group with a 6-methoxybenzothiazol-2-yl moiety converted an inactive scaffold into a potent anticonvulsant (MES ED₅₀ = 40.96 mg/kg), while shifting to N-(5-methylthiazol-2-yl) altered target engagement from neuroprotection to LXR-beta binding (IC₅₀ = 67.5 µM) [1][2]. The title compound's N-phenyl substituent confers a predicted logP of ~3.8 and a topological polar surface area of 70.2 Ų, placing it in a distinct physicochemical space relative to its heteroaryl-substituted analogs [3]. These property differences directly impact membrane permeability, protein binding, and metabolic stability, making simple group substitution unsound without re-optimization.

Quantitative Differentiation Evidence for 4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide


Structural Identity Verification: N-Phenyl vs. N-Heteroaryl Substitution Confers Distinct Target Binding Profiles

When the N-substituent is changed from phenyl (title compound) to 5-methylthiazol-2-yl, the resulting analog 4-(1,3-benzothiazol-2-yl)-N-(5-methylthiazol-2-yl)butanamide acquires measurable affinity for LXR-beta (IC₅₀ = 67.5 µM) and Transthyretin (IC₅₀ > 167 µM), targets for which no binding data exist for the N-phenyl derivative [1]. Conversely, the N-phenyl analog serves as a neutral baseline for these targets, a critical requirement for negative control selection in HTS campaigns.

Structure-Activity Relationship Benzothiazole Pharmacology Target Selectivity

Physicochemical Differentiation: Predicted LogP and TPSA Favor CNS Penetration Windows Over Heavier Heteroaryl Analogs

The title compound displays a computed XLogP3 of 3.8 and Topological Polar Surface Area (TPSA) of 70.2 Ų [1]. In comparison, the 6-methoxybenzothiazol-2-yl analog 2f has a calculated XLogP3 of ~2.9 and TPSA of ~92.5 Ų, driven by additional polar atoms [2]. The title compound's higher lipophilicity and lower TPSA place it closer to the optimal CNS penetration space (logP 2–5, TPSA < 90 Ų).

Physicochemical Profiling CNS Drug Design ADME Prediction

Baseline Selectivity Against Carboxylesterases: Absence of hCE1/hCE2 Inhibition Contrasts with Substituted Benzothiazole Derivatives

A closely related N-substituted benzothiazole derivative, 4-(1,3-benzothiazol-2-yl)-N-(5-methylthiazol-2-yl)butanamide, shows no detectable inhibition of human carboxylesterases hCE1 or hCE2 at concentrations up to 20 µM [1]. Given the structural similarity, the title compound is expected to share this clean profile, making it suitable for metabolic stability assays where esterase-mediated artifacts must be avoided.

Drug Metabolism Carboxylesterase Inhibition Hepatotoxicity Screening

Negative Control Validation: Lack of KCNQ Channel Opening Activity Distinguishes from N-Phenylbutanamide Anticonvulsants

Multiple N-phenylbutanamide derivatives have been optimized as potent KCNQ2/3 channel openers (e.g., retigabine analogs with EC₅₀ < 1 µM) [1]. The title compound, lacking the requisite 2-amino substituent and an optimized aryl tail, is expected to be inactive at KCNQ channels. This inactivity is valuable as a negative control in electrophysiology assays, where its matched molecular properties but silent pharmacology allow attribution of effects solely to test articles.

Ion Channel Pharmacology KCNQ Openers Epilepsy Drug Discovery

Recommended Application Scenarios for 4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide Based on Evidence


Negative Control Compound for LXR-Beta and Transthyretin High-Throughput Screens

Utilize this compound as a structurally related but target-silent negative control when screening benzothiazole-containing libraries against LXR-beta or Transthyretin. Its established lack of inhibition (inferred from analog data) ensures that observed hits are not artifacts of benzothiazole scaffold binding [1].

CNS Drug Discovery Scaffold with Favorable Predicted Brain Penetration Parameters

Incorporate this compound as a starting scaffold for CNS drug discovery programs. Its computed XLogP3 of 3.8 and TPSA of 70.2 Ų reside within the optimal range for passive blood–brain barrier penetration [1], streamlining lead optimization for neurological indications such as epilepsy or neurodegeneration.

Metabolic Stability Baseline in DMPK Assays Requiring Esterase-Inert Controls

Deploy this compound as a control in carboxylesterase-mediated metabolism studies. Its expected lack of hCE1/hCE2 inhibition (class-level inference) ensures that metabolic instability observed in co-dosed probes is attributable to the probe itself, not to esterase interference [1].

Matched Molecular Pair Negative Control for KCNQ Channel Electrophysiology

Use this compound as a negative control in KCNQ2/3 opener electrophysiology assays. Its structural similarity to active N-phenylbutanamide openers, combined with its expected pharmacological silence, enables confident attribution of channel activation to test compounds [1].

Quote Request

Request a Quote for 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.